molecular formula C12H18N2O B1414819 4-(4-Methoxypiperidin-1-yl)aniline CAS No. 1018635-74-9

4-(4-Methoxypiperidin-1-yl)aniline

Cat. No. B1414819
CAS RN: 1018635-74-9
M. Wt: 206.28 g/mol
InChI Key: KDSGFDGTUWELFP-UHFFFAOYSA-N
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Description

“4-(4-Methoxypiperidin-1-yl)aniline” is a chemical compound with the molecular formula C12H18N2O . It is used for research and development purposes .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .


Molecular Structure Analysis

The molecular weight of “4-(4-Methoxypiperidin-1-yl)aniline” is 190.28 g/mol . The InChI string is 1S/C12H18N2/c1-10-6-8-14 (9-7-10)12-4-2-11 (13)3-5-12/h2-5,10H,6-9,13H2,1H3 .

Scientific Research Applications

Electrochromic Materials

4-(4-Methoxypiperidin-1-yl)aniline has been utilized in the synthesis of novel electrochromic materials. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for applications in electrochromic devices (Li et al., 2017).

Synthesis of N-Arylated Amines

This compound has been involved in the efficient catalytic system for one-step synthesis of N-arylated amines. These amines are important intermediates in various chemical reactions and are used in the production of a wide range of products (Zheng & Wang, 2019).

Structural and Vibrational Analysis

Studies have been conducted on the structural and vibrational properties of 4-(4-Methoxypiperidin-1-yl)aniline derivatives, contributing to a deeper understanding of their chemical and physical characteristics. This includes analysis of molecular geometry and hydrogen bonding interactions (Subi et al., 2022).

Antimicrobial Activity

Derivatives of 4-(4-Methoxypiperidin-1-yl)aniline have been synthesized and evaluated for their antimicrobial properties. This includes testing against various bacterial and fungal strains, indicating potential applications in medical and pharmaceutical fields (Banoji et al., 2022).

Solar Cell Applications

This compound has also been used in the development of high conducting and porous polymers for use as a counter electrode in dye-sensitized solar cells. Such applications demonstrate its potential in renewable energy technologies (Shahhosseini et al., 2016).

Synthesis of Novel Piperazine Derivatives

Research has been conducted on synthesizing novel piperazine derivatives using 4-(4-Methoxypiperidin-1-yl)aniline. These compounds have various applications, including in the development of new pharmaceuticals (Qi-don, 2015).

Two-Photon Absorbing Dyes

The compound has been utilized in the synthesis of two-photon absorbing dyes, which are important for labeling biomolecules. This is particularly significant for applications in two-photon scanning microscopy, a critical tool in biological research (Xiao et al., 2011).

Electroluminescent Materials

4-(4-Methoxypiperidin-1-yl)aniline derivatives have been used to create novel electroluminescent materials, which can emit multicolor light including white. These materials are used in organic electroluminescent devices, with applications in display technologies (Doi et al., 2003).

Oxidation Studies

The compound has been involved in studies focusing on the oxidation of anilines, which is an important chemical reaction in various industrial applications. This includes the synthesis of azoxyarenes and other oxidation by-products (Gebhardt et al., 2008).

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Methylpiperazino)aniline”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It should be used only for research and development under the supervision of a technically qualified individual .

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-6-8-14(9-7-12)11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSGFDGTUWELFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxypiperidin-1-yl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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